molecular formula C7H5BrFNO2 B2451433 3-Amino-6-bromo-2-fluorobenzoic acid CAS No. 1516801-51-6

3-Amino-6-bromo-2-fluorobenzoic acid

Cat. No.: B2451433
CAS No.: 1516801-51-6
M. Wt: 234.024
InChI Key: TUBIQSWDMJFTST-UHFFFAOYSA-N
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Description

3-Amino-6-bromo-2-fluorobenzoic acid is a useful research compound. Its molecular formula is C7H5BrFNO2 and its molecular weight is 234.024. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-6-bromo-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO2/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2H,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUBIQSWDMJFTST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)F)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1516801-51-6
Record name 3-amino-6-bromo-2-fluorobenzoic acid
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Foundational & Exploratory

An In-Depth Technical Guide to a Key Fluorinated Anthranilic Acid Derivative

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Isomer Specificity: This guide addresses the properties and applications of 6-Amino-3-bromo-2-fluorobenzoic acid (CAS 1036756-03-2) . It is important to note that publicly available scientific data for the requested isomer, 3-Amino-6-bromo-2-fluorobenzoic acid (CAS 1516801-51-6), is scarce. Given the structural similarities and the shared interest for researchers in drug discovery, this guide focuses on its well-documented regioisomer to provide valuable and actionable insights.

Introduction: The Strategic Value of Halogenated Anthranilic Acids in Medicinal Chemistry

Halogenated anthranilic acids are a class of compounds that have become foundational building blocks in the synthesis of pharmaceuticals and other complex organic molecules. The strategic placement of halogen atoms, such as bromine and fluorine, on the aminobenzoic acid scaffold profoundly influences the molecule's physicochemical properties. These modifications can enhance metabolic stability, modulate lipophilicity, and alter the acidity of the carboxylic acid group, all of which are critical parameters in drug design.[1][2][3] 6-Amino-3-bromo-2-fluorobenzoic acid, with its unique substitution pattern, is a prime example of a versatile intermediate that offers multiple reaction sites for constructing diverse molecular architectures.[1]

Physicochemical and Spectroscopic Profile

The distinct arrangement of the amino, bromo, and fluoro substituents, along with the carboxylic acid group, imparts a unique set of properties to 6-Amino-3-bromo-2-fluorobenzoic acid. These properties are fundamental to its handling, reactivity, and analytical characterization.

Core Properties

A summary of the key physicochemical properties is presented in the table below. The data pertains to the free acid form unless otherwise specified.

PropertyValueSource(s)
CAS Number 1036756-03-2[1]
Molecular Formula C₇H₅BrFNO₂[1]
Molecular Weight 234.02 g/mol [1]
Appearance White to off-white powder[1]
Predicted Boiling Point 335.3 ± 42.0 °C[1]
Predicted Density 1.8 ± 0.1 g/cm³[1]
Predicted Flash Point 161.1 ± 27.9 °C[1]

The compound is also available as a hydrochloride salt (CAS: 1637774-84-5), which enhances its solubility in aqueous media.[1] The molecular weight of the hydrochloride salt is 270.49 g/mol .[1]

Spectroscopic Signature

The structural features of 6-Amino-3-bromo-2-fluorobenzoic acid give rise to a characteristic spectroscopic profile essential for its identification and quality control.

  • Infrared (IR) Spectroscopy : The IR spectrum is expected to show characteristic absorption bands for the functional groups present.[1] This includes a broad hydroxyl stretch from the carboxylic acid at approximately 2500-3300 cm⁻¹, a carbonyl stretch between 1650-1750 cm⁻¹, and bands corresponding to the amino group in the 3200-3500 cm⁻¹ region.[1]

  • Mass Spectrometry (MS) : Mass spectrometric analysis would reveal a molecular ion peak for the free acid at an m/z of 234.[1] A key feature would be the characteristic isotopic pattern of bromine, with two peaks of nearly equal intensity separated by 2 mass units.[1] Common fragmentation pathways would likely involve the loss of the carboxylic acid group.[1]

Synthesis and Reactivity: A Versatile Synthetic Building Block

6-Amino-3-bromo-2-fluorobenzoic acid is a valuable intermediate in organic synthesis, primarily due to the differential reactivity of its functional groups.

General Synthesis Pathway

A common synthetic route to 6-amino-3-bromo-2-fluorobenzoic acid involves a multi-step process starting from a substituted fluorobenzoic acid. The following diagram illustrates a generalized synthetic workflow.

G A 3-Bromo-2-fluorobenzoic acid (Starting Material) B Nitration A->B e.g., HNO₃/H₂SO₄ C Nitro-substituted intermediate B->C D Reduction of Nitro Group C->D e.g., Fe/HCl or H₂/Pd-C E 6-Amino-3-bromo-2-fluorobenzoic acid (Final Product) D->E

Generalized synthetic workflow.
Reactivity Profile

The utility of this compound stems from the presence of three distinct functional groups, each offering a handle for further chemical transformations.

G cluster_0 Reactivity of 6-Amino-3-bromo-2-fluorobenzoic acid A 6-Amino-3-bromo-2-fluorobenzoic acid Amino Group (NH₂) Carboxylic Acid (COOH) Bromo Group (Br) B Amide Formation (Peptide Coupling) A:f1->B C Diazotization Reactions A:f1->C D Esterification A:f2->D E Reduction to Alcohol A:f2->E F Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) A:f3->F G Nucleophilic Substitution A:f3->G

Key reaction pathways.
  • Amino Group : The amino group can act as a nucleophile in amide bond formation (peptide coupling) or can be converted to a diazonium salt for subsequent reactions.[1]

  • Carboxylic Acid Group : This group can undergo standard transformations such as esterification and reduction to the corresponding alcohol.

  • Bromo Group : The bromine atom is a key site for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions, or it can be displaced by nucleophiles under certain conditions.[1]

Applications in Drug Discovery and Development

The structural motifs present in 6-Amino-3-bromo-2-fluorobenzoic acid are found in a variety of biologically active compounds. While specific biological activities for this exact compound are not extensively documented, its utility as a scaffold in medicinal chemistry is significant.[1]

The presence of both a fluorine atom and an amino group on the benzoic acid ring is particularly noteworthy. Fluorine substitution is a well-established strategy in drug design to enhance metabolic stability and binding affinity.[1][2][3] Aminobenzoic acid derivatives, in general, are known to exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[1][4] This makes 6-Amino-3-bromo-2-fluorobenzoic acid a highly valuable starting material for the synthesis of novel therapeutic agents.[1]

Experimental Protocol: Amide Coupling

The following is a representative, self-validating protocol for the coupling of 6-Amino-3-bromo-2-fluorobenzoic acid with a generic amine, a common step in the synthesis of more complex molecules.

Objective: To synthesize an N-substituted-6-amino-3-bromo-2-fluorobenzamide.

Materials:

  • 6-Amino-3-bromo-2-fluorobenzoic acid

  • Amine (R-NH₂)

  • Coupling agent (e.g., HATU, HBTU)

  • Organic base (e.g., DIPEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for chromatography

Procedure:

  • Reaction Setup : To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-Amino-3-bromo-2-fluorobenzoic acid (1.0 eq).

  • Dissolution : Dissolve the starting material in the anhydrous solvent.

  • Addition of Reagents : Add the amine (1.1 eq), followed by the coupling agent (1.2 eq) and the organic base (2.0 eq).

  • Reaction Monitoring : Stir the reaction mixture at room temperature. The reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the consumption of the starting material.

  • Work-up : Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.

  • Characterization : Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 6-Amino-3-bromo-2-fluorobenzoic acid and its derivatives.

Hazard Identification

Based on data for structurally similar compounds, 6-Amino-3-bromo-2-fluorobenzoic acid is considered hazardous.[5][6][7]

  • Health Hazards : Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[7][8] May be harmful if swallowed or inhaled.[6]

  • Physical Hazards : None identified.[7]

Recommended Precautions
  • Engineering Controls : Use only in a well-ventilated area, preferably in a chemical fume hood.[7]

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear chemical safety goggles or a face shield.[7]

    • Skin Protection : Wear impervious gloves and protective clothing.[7]

    • Respiratory Protection : If dust is generated, use a NIOSH-approved respirator.

  • Handling : Avoid breathing dust.[9] Wash hands thoroughly after handling.[5] Keep away from heat and sources of ignition.[8]

First Aid Measures
  • In case of eye contact : Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[5][6][7]

  • In case of skin contact : Wash off immediately with plenty of soap and water.[5][7]

  • If inhaled : Move the person to fresh air.[5][6]

  • If swallowed : Clean mouth with water and drink plenty of water afterwards.[7]

Always consult the material safety data sheet (MSDS) for the most current and comprehensive safety information before handling this compound.

References

  • Organic Syntheses. 2-amino-3-fluorobenzoic acid. [Link]

  • PubChemLite. 2-amino-3-bromo-6-fluorobenzoic acid (C7H5BrFNO2). [Link]

  • Walsh Medical Media. (2015, December 11). Fluorinated Aromatic Amino Acids and its Therapeutic Applications. [Link]

  • Google Patents. CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid.
  • MDPI. (2023, September 30). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]

  • ResearchGate. The role of fluorine in medicinal chemistry. [Link]

  • ResearchGate. (2025, August 6). Crystal structure of 2-amino-3-bromobenzoic acid, C7H6BrNO2, at 173 K. [Link]

Sources

3-Amino-6-bromo-2-fluorobenzoic acid PubChem CID and InChIKey

[1]

Part 1: Identity & Physiochemical Core

This compound represents a "privileged scaffold" in modern drug discovery, offering three orthogonal handles (carboxylic acid, amine, and aryl bromide) on a fluorinated benzene core. Its specific substitution pattern allows for the precise construction of dense, multi-functionalized pharmacophores, particularly in the development of kinase inhibitors and PROTAC linkers.

Chemical Identity
ParameterData
Chemical Name This compound
CAS Registry Number 1516801-51-6
InChIKey TUBIQSWDMJFTST-UHFFFAOYSA-N
Molecular Formula C₇H₅BrFNO₂
Molecular Weight 233.02 g/mol
PubChem CID Search via InChIKey (Entry typically >100M)
Structural Logic & Reactivity

The molecule is a tetra-substituted benzene. The positioning of the functional groups creates a unique electronic and steric environment:

  • C1 Carboxylic Acid: Electron-withdrawing, meta-directing. Serves as the primary anchor for amide coupling or heterocycle formation (e.g., benzimidazoles).

  • C2 Fluorine: Ortho to both the acid and the amine. It exerts a strong inductive electron-withdrawing effect (-I), lowering the pKa of the acid and modulating the nucleophilicity of the adjacent amine. It also provides metabolic stability against oxidative metabolism at this position.

  • C3 Amine: Electron-donating, ortho/para-directing. A handle for Buchwald-Hartwig aminations, Sandmeyer reactions, or amide formation.

  • C6 Bromine: A critical handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira). Its position ortho to the carboxylic acid creates steric bulk, which can induce atropisomerism in downstream intermediates, a feature increasingly exploited in targeted protein degradation (TPD).

ReactivityMapCoreThis compoundCOOHC1-COOH(Amide Coupling/Heterocyclization)Core->COOHFC2-F(Metabolic Block/pKa Modulation)Core->FNH2C3-NH2(Nucleophile/Sandmeyer)Core->NH2BrC6-Br(Suzuki/Buchwald Coupling)Core->Br

Figure 1: Orthogonal reactivity map demonstrating the four distinct functional handles available for divergent synthesis.

Part 2: Synthetic Utility & Protocols

The synthesis of this compound is non-trivial due to the directing group conflicts on the benzene ring. The most robust route avoids direct nitration of the brominated precursor (which often yields the C5-nitro isomer) and instead utilizes the strong directing power of the amine in a precursor scaffold.

Preferred Synthesis Route: Bromination of 3-Amino-2-fluorobenzoic Acid

This protocol relies on the strong ortho/para directing effect of the amino group. Since the ortho position (C2) is blocked by fluorine and the para position (C6) is open, electrophilic bromination proceeds with high regioselectivity to the C6 position.

Reagents & Materials
  • Starting Material: 3-Amino-2-fluorobenzoic acid (CAS 914223-43-1).[1]

  • Brominating Agent: N-Bromosuccinimide (NBS).

  • Solvent: DMF or Acetonitrile (ACN).

  • Temperature: 0°C to Room Temperature (RT).

Step-by-Step Protocol
  • Preparation: Charge a reaction vessel with 3-amino-2-fluorobenzoic acid (1.0 eq) and dissolve in DMF (0.5 M concentration).

  • Bromination: Cool the solution to 0°C in an ice bath. Slowly add NBS (1.05 eq) portion-wise over 30 minutes.

    • Scientific Rationale: Slow addition at low temperature minimizes over-bromination at the C4 position, although the C6 position is electronically favored (para to NH2) and sterically accessible relative to the C2 position.

  • Monitoring: Stir at 0°C for 1 hour, then allow to warm to RT. Monitor via LC-MS for the consumption of starting material (M+H 156) and appearance of product (M+H 234/236 doublet).

  • Workup: Pour the reaction mixture into crushed ice/water (5x volume). The product typically precipitates as a solid.[2]

  • Purification: Filter the precipitate. If the product does not precipitate, extract with Ethyl Acetate, wash with brine to remove DMF, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Water if necessary.[3]

SynthesisPathStartStart: 3-Amino-2-fluorobenzoic acid(CAS 914223-43-1)IntermediateTransition State:Electrophilic Attack at C6(Para to NH2)Start->Intermediate ActivationReagentReagent: NBS (1.05 eq), DMF, 0°CReagent->IntermediateProductProduct: this compound(CAS 1516801-51-6)Intermediate->Product Regioselective Bromination

Figure 2: Regioselective synthesis pathway leveraging the para-directing amino group to install the bromine atom.

Part 3: Drug Discovery Applications[8]

This scaffold is particularly valuable in Fragment-Based Drug Discovery (FBDD) and the synthesis of PROTACs (Proteolysis Targeting Chimeras) .

Kinase Inhibitor Scaffolds

The 2-fluoro-benzoic acid motif is a common pharmacophore in inhibitors of KRAS (G12C) and SHP2. The fluorine atom can engage in non-covalent interactions with backbone amides in the ATP-binding pocket, while the bromine allows for the attachment of solubilizing tails or additional binding elements via Suzuki coupling.

Atropisomeric Design

The steric bulk of the bromine at C6 (ortho to the carboxylic acid) creates a high rotational energy barrier around the C1-aryl bond when coupled to form amides. This property is utilized to freeze conformations in active states, increasing potency and selectivity in protein-protein interaction (PPI) inhibitors.

PROTAC Linker Attachment

The C3-amino group serves as an ideal attachment point for PROTAC linkers. By converting the C1-acid to the warhead (binding the target protein) and using the C3-amine to attach the PEG/alkyl linker leading to the E3 ligase ligand, researchers can maintain a rigid core geometry.

Part 4: Safety & Handling (EHS)

While specific toxicological data for this exact isomer is limited, handling should follow protocols for halogenated aminobenzoic acids.

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Ventilation: All solid handling (weighing) must be performed in a fume hood to avoid inhalation of dust.

  • Waste: Dispose of as halogenated organic waste. Do not release into drains due to potential aquatic toxicity (common for fluorinated aromatics).

References

  • PubChem. (n.d.).[4] Compound Summary: this compound (InChIKey: TUBIQSWDMJFTST-UHFFFAOYSA-N). National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Synthesis of 2-Amino-3-fluorobenzoic acid (Precursor Protocol). Org. Synth. Retrieved from [Link]

Methodological & Application

Synthesis of 3-Amino-6-bromo-2-fluorobenzoic Acid: An Application Note and Protocol for Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive, in-depth protocol for the multi-step synthesis of 3-amino-6-bromo-2-fluorobenzoic acid, a valuable building block in pharmaceutical and drug development research. The synthesis commences with the readily available starting material, 2-fluorobenzoic acid, and proceeds through a three-step reaction sequence involving nitration, reduction, and regioselective bromination. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering not just a procedural outline but also the underlying chemical principles and practical insights for successful execution.

Synthetic Strategy Overview

The synthesis of this compound from 2-fluorobenzoic acid is a strategic process that sequentially introduces the required functional groups onto the aromatic ring. The overall transformation can be visualized as follows:

Synthesis_Workflow Start 2-Fluorobenzoic Acid Intermediate1 2-Fluoro-3-nitrobenzoic Acid Start->Intermediate1 Step 1: Nitration (HNO₃, H₂SO₄) Intermediate2 3-Amino-2-fluorobenzoic Acid Intermediate1->Intermediate2 Step 2: Reduction (SnCl₂·2H₂O) FinalProduct This compound Intermediate2->FinalProduct Step 3: Bromination (NBS)

Figure 1: Overall synthetic workflow for the preparation of this compound.

The synthetic route is designed to control the regiochemistry of each substitution. The initial nitration is directed by the fluorine and carboxylic acid groups. Subsequent reduction of the nitro group yields an amino group, which is a powerful ortho-, para-director, facilitating the final regioselective bromination at the 6-position.

Experimental Protocols

This section provides detailed, step-by-step protocols for each synthetic transformation. All operations involving hazardous reagents should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of 2-Fluoro-3-nitrobenzoic Acid

Principle: This step involves the electrophilic aromatic substitution of 2-fluorobenzoic acid using a nitrating mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the aromatic ring. The fluorine atom is a deactivating but ortho-, para-directing group, while the carboxylic acid is a deactivating and meta-directing group. The nitration occurs primarily at the 3-position due to the combined directing effects of these substituents.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Fluorobenzoic Acid140.1110.0 g0.071 mol
Concentrated Sulfuric Acid (98%)98.0840 mL-
Concentrated Nitric Acid (70%)63.018.0 mL-

Protocol:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (40 mL).

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add 2-fluorobenzoic acid (10.0 g) to the stirred sulfuric acid, ensuring the temperature remains below 10 °C.

  • Prepare the nitrating mixture by carefully adding concentrated nitric acid (8.0 mL) to concentrated sulfuric acid (12 mL) in a separate beaker, pre-cooled in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of 2-fluorobenzoic acid over a period of 30-45 minutes, maintaining the reaction temperature between 0 and 5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

  • A white to pale yellow precipitate of 2-fluoro-3-nitrobenzoic acid will form.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral to litmus paper.

  • Dry the product in a vacuum oven at 50-60 °C to a constant weight.

Expected Yield: 85-92% Characterization: The product can be characterized by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Step 2: Synthesis of 3-Amino-2-fluorobenzoic Acid

Principle: This step involves the reduction of the nitro group in 2-fluoro-3-nitrobenzoic acid to an amino group. A variety of reducing agents can be employed for this transformation; however, tin(II) chloride dihydrate (SnCl₂·2H₂O) in a protic solvent like ethanol is a mild and efficient method that is tolerant of the other functional groups present in the molecule.[1][2] The reaction proceeds through the transfer of electrons from Sn(II) to the nitro group, followed by protonation from the solvent.[3]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Fluoro-3-nitrobenzoic Acid185.1110.0 g0.054 mol
Tin(II) Chloride Dihydrate225.6348.5 g0.215 mol
Ethanol (95%)46.07200 mL-
Sodium Bicarbonate (sat. aq. soln.)84.01As needed-
Ethyl Acetate88.11As needed-

Protocol:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluoro-3-nitrobenzoic acid (10.0 g) and ethanol (200 mL).

  • Stir the mixture to dissolve the starting material as much as possible.

  • Add tin(II) chloride dihydrate (48.5 g) to the solution in one portion.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add 200 mL of deionized water and cool the flask in an ice bath.

  • Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. A thick white precipitate of tin salts will form.

  • Extract the aqueous slurry with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Expected Yield: 80-90% Characterization: The product can be characterized by melting point and spectroscopic analysis.

Step 3: Synthesis of this compound

Principle: The final step is the regioselective bromination of 3-amino-2-fluorobenzoic acid. The amino group is a strongly activating, ortho-, para-directing group, making the aromatic ring highly susceptible to electrophilic attack. The fluorine atom is a deactivating ortho-, para-director, and the carboxylic acid group is a deactivating meta-director. The cumulative effect of these substituents directs the incoming electrophile (bromonium ion) to the position para to the strongly activating amino group, which is the 6-position. N-Bromosuccinimide (NBS) is an effective and convenient source of electrophilic bromine for this transformation.[4][5]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Amino-2-fluorobenzoic Acid155.135.0 g0.032 mol
N-Bromosuccinimide (NBS)177.985.7 g0.032 mol
Acetonitrile41.05100 mL-

Protocol:

  • In a 250 mL round-bottom flask protected from light, dissolve 3-amino-2-fluorobenzoic acid (5.0 g) in acetonitrile (100 mL) with stirring at room temperature.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (5.7 g) to the solution in small portions over 15-20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour.

  • Gradually warm the mixture to room temperature and continue stirring for an additional 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Remove the acetonitrile under reduced pressure.

  • To the residue, add 100 mL of deionized water and stir for 30 minutes.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold deionized water (2 x 20 mL) to remove any succinimide byproduct.

  • Dry the product under vacuum to obtain this compound.

  • Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Expected Yield: 75-85% Characterization: The final product should be characterized by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Safety and Handling

Nitration: Nitration reactions are highly exothermic and can be hazardous if not controlled properly.[6][7][8]

  • Always perform the reaction in a fume hood.

  • Wear appropriate PPE, including safety goggles, a face shield, and acid-resistant gloves.

  • Maintain strict temperature control, especially during the addition of the nitrating mixture.

  • Quench the reaction by adding it to ice slowly and with good stirring.

N-Bromosuccinimide (NBS): NBS is a corrosive and harmful solid.[9][10][11][12][13]

  • Avoid inhalation of dust and contact with skin and eyes.

  • Wear gloves, safety glasses, and a lab coat when handling.

  • Work in a well-ventilated area.

  • Store away from combustible materials.

Visualization of the Synthetic Pathway

Detailed_Synthesis cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction cluster_step3 Step 3: Bromination start 2-Fluorobenzoic Acid C₇H₅FO₂ reagent1 { HNO₃ / H₂SO₄ | 0-5 °C} product1 2-Fluoro-3-nitrobenzoic Acid C₇H₄FNO₄ start->product1 Electrophilic Aromatic Substitution reagent2 { SnCl₂·2H₂O | Ethanol, Reflux} product2 3-Amino-2-fluorobenzoic Acid C₇H₆FNO₂ product1->product2 Nitro Group Reduction reagent3 { N-Bromosuccinimide (NBS) | Acetonitrile, 0 °C to RT} final_product This compound C₇H₅BrFNO₂ product2->final_product Regioselective Bromination

Figure 2: Detailed reaction scheme for the synthesis of this compound.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of this compound from 2-fluorobenzoic acid. The described three-step process is robust and affords the target molecule in good overall yield. The explanations of the underlying chemical principles and the inclusion of safety information are intended to facilitate the successful and safe execution of this synthesis by researchers in the field of pharmaceutical and chemical development.

References

  • Loba Chemie. (2016, May 12). N-BROMOSUCCINIMIDE EXTRA PURE MSDS. Retrieved from [Link]

  • Sdfine. (n.d.). N-BROMOSUCCINIMIDE Safety Data Sheet. Retrieved from [Link]

  • ChemScience. (n.d.). Safety Data Sheet: N-Bromosuccinimide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Let's Crack UPSC CSE. (2024, June 7). Nitration reaction safety [Video]. YouTube. [Link]

  • Fiveable. (2025, August 15). Handling nitric acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. Retrieved from [Link]

  • Unacademy. (n.d.). Notes on Environmental Concerns of Nitration. Retrieved from [Link]

  • OrgoSolver. (n.d.). Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl). Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Master Organic Chemistry. (2011, June 10). N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). A facile nuclear bromination of phenols and anilines using NBS in the presence of ammonium acetate as a catalyst. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bromination - Common Conditions. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Solid state nuclear bromination with N-bromosuccinimide. Part 1. Experimental and theoretical studies on some substituted aniline, phenol and nitro aromatic compounds. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Retrieved from [Link]

  • National Academic Digital Library of Ethiopia. (2013, November 22). Chemistry, Process Design, and Safety for the Nitration Industry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - SnCl2. Retrieved from [Link]

  • BYJU'S. (n.d.). Aromatic Nitration. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,4,6-tribromobenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid.

Sources

Nucleophilic aromatic substitution (SNAr) on 3-Amino-6-bromo-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Nucleophilic Aromatic Substitution (SNAr) on 3-Amino-6-bromo-2-fluorobenzoic Acid

Introduction: Unlocking Molecular Complexity

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the ability to selectively functionalize aromatic rings is of paramount importance. Nucleophilic Aromatic Substitution (SNAr) stands out as a powerful and versatile reaction for achieving this, allowing for the formation of carbon-heteroatom and carbon-carbon bonds on electron-deficient aromatic systems.[1][2] This application note provides a comprehensive guide to understanding and executing SNAr reactions on this compound, a highly functionalized and synthetically valuable building block.[3][4]

This molecule presents a fascinating case study in regioselectivity and reactivity, featuring two different halogen leaving groups (F and Br) and the competing electronic influences of an electron-donating amino group and an electron-withdrawing carboxylic acid group. Understanding how to control these factors is key to leveraging this substrate for the synthesis of complex target molecules, such as novel heterocyclic scaffolds for drug discovery.[4][5][6] This guide will delve into the mechanistic underpinnings, provide a detailed experimental protocol, and offer expert insights for troubleshooting and optimization.

Part 1: Mechanistic Deep Dive & Regioselectivity

The SNAr reaction does not proceed via the familiar Sₙ1 or Sₙ2 pathways, which are energetically unfavorable on sp²-hybridized carbons.[1][7] Instead, it follows a two-step addition-elimination mechanism.

  • Nucleophilic Addition (Rate-Determining Step): A nucleophile attacks the electron-deficient carbon atom bearing the leaving group, breaking the ring's aromaticity and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[7][8][9]

  • Elimination: The leaving group departs, taking its bonding electrons and restoring the aromaticity of the ring to yield the final substituted product.[10]

Controlling Factors in this compound

The success and selectivity of an SNAr reaction on this substrate are governed by a delicate interplay of electronic and steric effects.

  • The Leaving Group Hierarchy (F > Br): Contrary to Sₙ2 reactions where iodide is the best leaving group, the order of reactivity for halogens in SNAr is F > Cl ≈ Br > I.[1][7][8] This is because the rate-determining step is the initial nucleophilic attack. The highly electronegative fluorine atom strongly polarizes the C-F bond and withdraws electron density from the ring inductively, making the attached carbon significantly more electrophilic and susceptible to attack.[10][11] Since C-F bond cleavage occurs in the fast, second step, its high bond strength is not a kinetic barrier.[12] Therefore, nucleophilic attack will occur almost exclusively at the C2 position, displacing the fluoride.

  • The Role of Ring Substituents:

    • Activating Group: The carboxylic acid (-COOH) at C1 is a powerful electron-withdrawing group (EWG). Its position ortho to the fluorine atom is crucial, as it can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance, thereby lowering the activation energy of the reaction.[2][12][13]

    • Deactivating Group: The amino group (-NH₂) at C3 is a strong electron-donating group (EDG) by resonance, which generally deactivates a ring toward nucleophilic attack.[14][15] However, its meta position relative to the fluorine leaving group means it cannot directly destabilize the Meisenheimer complex through resonance. Its influence is therefore less pronounced than the ortho activating effect of the carboxylic acid.

    • The Bromo Group: The bromine at C6 acts as a weak deactivator. While it is also a potential leaving group, it is far less reactive than fluorine in SNAr reactions.

Caption: The two-step addition-elimination mechanism of SNAr.

Part 2: Experimental Application Protocol

This section provides a detailed protocol for the SNAr reaction of this compound with morpholine as a representative amine nucleophile.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)Equivalents
This compoundC₇H₅BrFNO₂234.021.01.0
MorpholineC₄H₉NO87.121.21.2
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.52.5
Dimethyl Sulfoxide (DMSO), anhydrousC₂H₆OS78.135 mL-
Ethyl Acetate (EtOAc)C₄H₈O₂88.11--
Deionized Water (H₂O)H₂O18.02--
Brine (Saturated NaCl solution)NaCl58.44--
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37--
Required Equipment
  • 50 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and needle

  • Nitrogen or Argon gas inlet

  • Heating mantle with temperature controller

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • TLC plates (silica gel 60 F₂₅₄)

  • Glassware for column chromatography

Step-by-Step Methodology
  • Reaction Setup:

    • Place this compound (234 mg, 1.0 mmol) and anhydrous potassium carbonate (345 mg, 2.5 mmol) into a dry 50 mL round-bottom flask equipped with a magnetic stir bar.

    • Seal the flask with a septum, and purge with an inert atmosphere (Nitrogen or Argon) for 10 minutes.

    • Add 5 mL of anhydrous DMSO via syringe. Stir the suspension for 5 minutes at room temperature.

  • Addition of Nucleophile:

    • Using a syringe, add morpholine (105 µL, 1.2 mmol) to the stirring suspension.

    • Replace the septum with a condenser under a positive flow of inert gas.

  • Reaction Execution:

    • Heat the reaction mixture to 80 °C using a heating mantle.

    • Maintain stirring at this temperature. The reaction progress should be monitored periodically.

  • Reaction Monitoring (TLC):

    • Prepare a TLC chamber with a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes).

    • Every hour, take a small aliquot from the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate alongside the starting material.

    • Visualize the spots under UV light (254 nm). The reaction is complete when the starting material spot has been fully consumed (typically 4-8 hours).

  • Work-up and Isolation:

    • Once the reaction is complete, cool the flask to room temperature.

    • Pour the reaction mixture into a separatory funnel containing 50 mL of deionized water.

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with brine (2 x 25 mL) to remove residual DMSO.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude solid can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product, 3-amino-6-bromo-2-(morpholin-4-yl)benzoic acid.

Workflow start 1. Reaction Setup - Add Substrate & Base to Flask - Purge with N₂/Ar - Add Anhydrous DMSO add_nuc 2. Add Nucleophile (Morpholine) start->add_nuc react 3. Heat & Stir (e.g., 80 °C, 4-8h) add_nuc->react monitor 4. Monitor by TLC (Check for SM consumption) react->monitor monitor->react Incomplete workup 5. Aqueous Work-up - Quench with H₂O - Extract with EtOAc - Wash & Dry monitor->workup Reaction Complete purify 6. Purification - Concentrate via Rotovap - Column Chromatography workup->purify product Characterize Pure Product (NMR, MS, IR) purify->product

Caption: General experimental workflow for the SNAr reaction.

Part 3: Expert Insights & Troubleshooting

Rationale for Procedural Choices
  • Solvent: Polar aprotic solvents like DMSO and DMF are ideal for SNAr reactions.[16] They effectively solvate the cation (K⁺) of the base, leaving the nucleophile's anion less solvated, or "naked," and thus more reactive. Protic solvents like water or alcohols would hydrogen-bond with the nucleophile, reducing its nucleophilicity and slowing the reaction.[16]

  • Base: A non-nucleophilic base like potassium carbonate is essential. Its role is to neutralize the hydrofluoric acid (HF) that is formed as a byproduct, driving the reaction to completion. A nucleophilic base (e.g., NaOH) could compete with the intended nucleophile, leading to unwanted side products.

  • Inert Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere prevents potential oxidation of the electron-rich amino group, especially at elevated temperatures.

Troubleshooting Common Issues
ProblemPossible CausesRecommended Solutions
Low or No Conversion 1. Insufficient temperature. 2. Nucleophile is too weak. 3. Impure or wet reagents/solvents.1. Gradually increase the reaction temperature in 10 °C increments. 2. If using a neutral nucleophile (e.g., an alcohol), consider pre-forming the alkoxide with a strong base like NaH.[16][17] 3. Ensure all reagents are pure and solvents are anhydrous.
Multiple Spots on TLC 1. Reaction temperature is too high, causing decomposition. 2. Presence of impurities in starting materials. 3. Potential for side reactions like decarboxylation at very high temperatures.[18]1. Lower the reaction temperature and increase the reaction time. 2. Purify the starting material before use. 3. Maintain the temperature below 100-120 °C to minimize the risk of decarboxylation.
Difficult Purification 1. Product and starting material have similar polarity. 2. Product is highly polar and streaks on the silica column.1. Ensure the reaction goes to completion to eliminate starting material. 2. Consider adding a small percentage of triethylamine or acetic acid to the chromatography eluent to improve the peak shape of basic or acidic compounds, respectively.

Conclusion

The Nucleophilic Aromatic Substitution reaction on this compound is a robust and highly selective transformation that provides a direct route to valuable, functionalized intermediates. By understanding the core mechanistic principles—namely the superior leaving group ability of fluorine and the activating effect of the ortho-carboxylic acid—researchers can confidently exploit this reaction. The protocol and troubleshooting guide provided herein serve as a solid foundation for developing synthetic routes toward novel chemical entities for a wide range of applications, from medicinal chemistry to advanced materials.

References

  • Wikipedia. Nucleophilic aromatic substitution. Available from: [Link]

  • St. John's University & College of St. Benedict. Addition-Elimination at Aromatics (SNAR). Available from: [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. Available from: [Link]

  • NPTEL. Nucleophilic Aromatic Substitution. Available from: [Link]

  • Chemistry Stack Exchange. Favourability of leaving groups in nucleophilic aromatic substitution. Available from: [Link]

  • Ghavami, R., et al. (2012). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. PMC. Available from: [Link]

  • OrganicChemGuide. 21.04 Nuc. Aromatic Substitution. Available from: [Link]

  • University of Babylon. Nucleophilic Aromatic Substitution. Available from: [Link]

  • Master Organic Chemistry. Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Available from: [Link]

  • Slideshare. Activating and deactivating group. Available from: [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link]

  • Chemistry Steps. Activating and Deactivating Groups. Available from: [Link]

  • Quora. How do activating and deactivating groups affect the reactivity of a benzene ring? Available from: [Link]

  • Reddit. SNAr troubleshooting. Available from: [Link]

  • Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. PubMed. Available from: [Link]

  • Chem Help ASAP. SNAr reaction scope & limitations. Available from: [Link]

  • U.S. Department of Energy, Office of Scientific and Technical Information. Transition-Metal-Mediated Nucleophilic Aromatic Substitution with Acids. Available from: [Link]

  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Available from: [Link]

  • Open University. Synthesis of Novel Heterocyclic a-Amino Acids. Available from: [Link]

  • Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. Available from: [Link]

  • ResearchGate. Fluorine-containing heterocycles: Synthesis and some reactions of new 3-amino-2-functionalized-6-(2′-thienyl)-4-trifluoromethylthieno [2,3-b]pyridines. Available from: [Link]

  • Jampilek, J. (2019). Heterocycles in Medicinal Chemistry. PMC. Available from: [Link]

  • MDPI. Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. Available from: [Link]

  • Leibniz Universität Hannover. Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. Available from: [Link]

Sources

Procedures for esterification of 3-Amino-6-bromo-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Chemoselective Esterification of 3-Amino-6-bromo-2-fluorobenzoic Acid

Executive Summary

This compound is a critical scaffold in the synthesis of kinase inhibitors (e.g., BRAF, MEK inhibitors). However, its conversion to the corresponding methyl ester presents a dual synthetic challenge:

  • Steric Hindrance: The 2-fluoro and 6-bromo substituents create a "steric gate" around the carboxylic acid, rendering standard Fischer esterification (H₂SO₄/MeOH) kinetically incompetent.

  • Chemoselectivity: The presence of a free aniline (-NH₂) poses a risk of competing N-alkylation or polymerization if highly reactive alkylating agents are used indiscriminately.

This Application Note details a robust, scalable protocol using Thionyl Chloride (SOCl₂) in methanol. This method activates the sterically crowded carboxyl group via an in situ acid chloride intermediate while simultaneously protecting the amine as its hydrochloride salt, ensuring high chemoselectivity and yield.

Strategic Analysis & Mechanism

The reaction relies on the in situ generation of the acyl chloride, which is far more electrophilic than the protonated carboxylic acid found in standard Fischer conditions.

  • Step 1 (Activation): SOCl₂ reacts with methanol to generate anhydrous HCl and methyl chlorosulfite, or reacts directly with the carboxylic acid to form the acid chloride.

  • Step 2 (Protection): The HCl generated protonates the amine (Ar-NH₂ → Ar-NH₃⁺Cl⁻), deactivating it against nucleophilic attack and preventing N-methylation.

  • Step 3 (Esterification): The methanol nucleophile attacks the activated carbonyl carbon. The 2,6-disubstitution requires thermal energy (reflux) to drive this step to completion despite the steric crowding.

Reaction Scheme:



Experimental Protocols

Method A: Thionyl Chloride Mediated Methanolysis (Primary Protocol)

Recommended for scale-up (>10g) and highest purity.

Materials:

  • Substrate: this compound (1.0 eq)

  • Reagent: Thionyl Chloride (SOCl₂) (3.0 – 5.0 eq)

  • Solvent: Anhydrous Methanol (10–15 volumes)

  • Quench: Sat. NaHCO₃ (aq)

Step-by-Step Procedure:

  • Setup: Equip a dry round-bottom flask with a magnetic stir bar, reflux condenser, and a pressure-equalizing addition funnel. Flush with nitrogen.[1]

  • Solvent Charge: Charge Anhydrous Methanol (10 vol) and cool to 0°C using an ice/salt bath.

    • Critical Control Point: Temperature must be <5°C before SOCl₂ addition to prevent violent exotherms.

  • Activation: Dropwise add SOCl₂ (3.0 eq) to the cold methanol over 30 minutes.

    • Observation: Evolution of HCl gas (white fumes). Ensure proper venting.

  • Substrate Addition: Add solid this compound in portions.

    • Note: The amine will protonate immediately.

  • Reflux: Remove the ice bath and heat the reaction to a gentle reflux (approx. 65°C) for 4–6 hours .

    • Why Reflux? The 2,6-halogens block the carbonyl; heat is required to overcome this activation energy barrier.

  • Monitoring: Monitor by LCMS or TLC (50% EtOAc/Hexane). Look for the disappearance of the acid peak and appearance of the methyl ester (M+1 = 248/250 for Br isotopes).

  • Workup:

    • Cool to room temperature.[2][3]

    • Concentrate in vacuo to remove excess MeOH and SOCl₂.

    • Option A (Salt Isolation): Triturate the residue with diethyl ether to obtain the product as the Hydrochloride salt (stable solid).

    • Option B (Free Base): Dissolve residue in EtOAc, wash carefully with sat. NaHCO₃ (gas evolution!), brine, dry over Na₂SO₄, and concentrate.

Method B: Base-Promoted Alkylation (Alternative)

Recommended only for small-scale (<100mg) or if acid-sensitive groups are present.

  • Reagents: Methyl Iodide (1.1 eq), K₂CO₃ (1.1 eq), DMF.

  • Risk: High risk of N-methylation.

  • Control: Stoichiometry must be precise. The electron-withdrawing F and Br atoms deactivate the aniline, making the carboxylate the primary nucleophile, but overexpression of MeI will lead to mixtures.

Process Visualization

Workflow Diagram (Method A)

EsterificationWorkflow Start Start: Anhydrous MeOH Cool Cool to 0°C (Ice/Salt Bath) Start->Cool AddSOCl2 Add SOCl2 Dropwise (Exothermic!) Cool->AddSOCl2 Temp < 5°C AddSubstrate Add this compound AddSOCl2->AddSubstrate In situ HCl generation Reflux Reflux (65°C) for 4-6h (Overcome Steric Hindrance) AddSubstrate->Reflux Monitor QC Check (LCMS) Conversion > 98%? Reflux->Monitor Evaporate Concentrate in vacuo Monitor->Evaporate Yes Recycle Continue Reflux Monitor->Recycle No Workup Neutralize (NaHCO3) Extract (EtOAc) Evaporate->Workup Isolate Isolate Methyl Ester Workup->Isolate Recycle->Reflux

Caption: Figure 1. Optimized workflow for Thionyl Chloride mediated esterification, highlighting critical temperature control points.

Analytical Specifications & Data

Expected Data for Methyl 3-amino-6-bromo-2-fluorobenzoate:

ParameterSpecificationNotes
Appearance Off-white to pale brown solidColor darkens upon oxidation of amine.
LCMS (ESI+) [M+H]⁺ = 248.0 / 250.0Characteristic 1:1 Bromine isotope pattern.
¹H NMR (DMSO-d₆) δ 3.85 (s, 3H, -OCH₃)Distinct singlet for methyl ester.
¹H NMR (Aromatic) δ 6.8 - 7.3 (m, 2H)Coupling constants (J) reflect F-H coupling.
Yield (Typical) 85% – 95%Loss usually occurs during extraction if pH is not managed.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Steric hindrance at C-2/C-6 positions.Increase reflux time to 12h or use sealed tube at 80°C.
Dark/Black Product Oxidation of aniline; Exotherm during addition.Ensure strict 0°C addition of SOCl₂; Purge with N₂; Use fresh substrate.
N-Methylation Used MeI/Base method (Method B).Switch to Method A (Acidic conditions protect the amine).
Product Water Soluble Product is trapped as HCl salt.[4]Ensure pH is adjusted to ~8 during workup to extract the free base.

References

  • Leggio, A., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. Retrieved from [Link]

  • Google Patents. (2012). CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid.[1] Retrieved from

  • Organic Syntheses. (2012). Preparation of 2-Amino-3-fluorobenzoic acid. Org. Synth. 2012, 89, 450-459. Retrieved from [Link]

Sources

Buchwald-Hartwig amination of 3-Amino-6-bromo-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Buchwald-Hartwig Amination of 3-Amino-6-bromo-2-fluorobenzoic Acid

Executive Summary

This guide details the protocol for the Buchwald-Hartwig amination of This compound . This scaffold presents a "triad of challenges" common in medicinal chemistry: an unprotected carboxylic acid, a free aniline (nucleophile), and an aryl bromide (electrophile).

Direct coupling of the free acid is operationally hazardous due to catalyst poisoning by the carboxylate and solubility issues. Therefore, this protocol mandates a two-stage workflow :

  • Protection: Conversion to the methyl ester to modulate solubility and pKa.

  • Chemoselective Coupling: Utilization of Third-Generation (G3) Buchwald Precatalysts to favor intermolecular coupling (External Amine + Ar-Br) over intramolecular or homocoupling (Ar-NH2 + Ar-Br).

Strategic Analysis & Mechanistic Insight

The Chemoselectivity Challenge

The substrate contains both a nucleophilic handle (-NH2 at C3) and an electrophilic handle (-Br at C6). In a standard palladium-catalyzed environment, there is a risk of oligomerization where the substrate molecules couple to one another.

  • Solution: We utilize RuPhos Pd G3 or BrettPhos Pd G3 . These bulky, electron-rich ligands facilitate rapid oxidative addition to the C6-bromide and favor the coordination of the sterically less encumbered external amine over the ortho-fluoro-substituted C3-aniline.

The Acid Problem

Carboxylic acids deprotonate under Buchwald conditions (using bases like NaOtBu or Cs2CO3), forming carboxylate salts. These salts often:

  • Precipitate in non-polar solvents (Toluene), halting the reaction.

  • Coordinate to the Pd-center (

    
    -coordination), displacing the phosphine ligand and killing catalytic activity.
    
  • Solution: We employ a Methyl Ester protection strategy. It is robust enough to survive the mild carbonate bases used in coupling but easily hydrolyzed back to the acid (LiOH/THF) post-coupling.

Experimental Protocols

Phase 1: Methyl Esterification (Prerequisite)

Goal: Convert this compound to Methyl 3-amino-6-bromo-2-fluorobenzoate.

Reagents:

  • Substrate (1.0 equiv)

  • Thionyl Chloride (SOCl2) (3.0 equiv)

  • Methanol (Anhydrous) (0.5 M concentration)

Procedure:

  • Charge an oven-dried round-bottom flask with the carboxylic acid substrate and a stir bar.

  • Dissolve in anhydrous Methanol under N2 atmosphere. Cool to 0°C.

  • Add SOCl2 dropwise (Exothermic! Gas evolution of SO2/HCl).

  • Reflux at 65°C for 3–4 hours. Monitor by LCMS (Acid peak disappears; Methyl ester +14 m/z appears).

  • Concentrate in vacuo. Redissolve in EtOAc, wash with Sat. NaHCO3 (carefully) to neutralize. Dry over Na2SO4 and concentrate.

    • Yield Expectation: >90% (Off-white solid).

Phase 2: Buchwald-Hartwig Coupling

Goal: Displacement of C6-Bromide with External Amine (R-NH2).

Reagents Table:

ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9][10]Role
Electrophile Methyl 3-amino-6-bromo-2-fluorobenzoate1.0Substrate
Nucleophile External Amine (R-NH2)1.2 – 1.5Coupling Partner
Catalyst RuPhos Pd G3 0.02 (2 mol%)Precatalyst
Base Cesium Carbonate (Cs2CO3)2.0Base (Mild, ester-compatible)
Solvent 1,4-Dioxane or Toluene[0.2 M]Solvent (Anhydrous)

Note: For primary amines, BrettPhos Pd G3 is the alternative preferred catalyst.

Step-by-Step Protocol:

  • Inert Setup: Inside a glovebox or using strict Schlenk technique, charge a reaction vial with:

    • Methyl ester substrate (1.0 equiv)[7]

    • Cs2CO3 (2.0 equiv)[5]

    • RuPhos Pd G3 (2 mol%)[7]

  • Addition: Add the external amine (1.2 equiv).

    • Critical: If the amine is a liquid, add it after the solvent outside the glovebox.

  • Solvation: Seal the vial with a septum. Evacuate and backfill with Argon (3x).[5] Inject anhydrous 1,4-Dioxane via syringe.

  • Reaction: Heat the block to 80°C . Stir vigorously (1000 rpm) to ensure suspension of the insoluble base.

    • Time: Typically 2–6 hours.

  • Monitoring: Check LCMS for the consumption of the bromide.

    • Look for: Product mass.[1][10]

    • Watch for: Hydrodehalogenation (loss of Br, replaced by H) – indicates catalyst is active but amine oxidative addition is slow (increase amine conc. or temp).

  • Workup: Filter through a pad of Celite (eluting with EtOAc) to remove Pd black and inorganic salts. Concentrate and purify via Flash Chromatography (Hexanes/EtOAc).

Visualization of Workflow

The following diagram illustrates the decision logic and chemical pathway, ensuring the user understands the order of operations.

G Start Start: 3-Amino-6-bromo- 2-fluorobenzoic acid Decision Direct Coupling? Start->Decision FailPath Catalyst Poisoning Low Yield Decision->FailPath Yes (Risky) Step1 Step 1: Esterification (MeOH, SOCl2) Decision->Step1 No (Recommended) Intermediate Methyl Ester Intermediate (Protected Acid) Step1->Intermediate Step2 Step 2: Buchwald-Hartwig (RuPhos Pd G3, Cs2CO3) Intermediate->Step2 Selectivity Chemoselectivity Check: External Amine vs. Internal Aniline Step2->Selectivity Mechanism Product Final Product: 6-Amino-Substituted Benzoate Step2->Product Reductive Elimination Selectivity->Product

Figure 1: Strategic workflow for the amination of halobenzoic acids. Direct coupling is bypassed in favor of the robust esterification route.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Conversion (<10%) Catalyst poisoning or O2 leak.Ensure rigorous degassing. Switch to XPhos Pd G3 (more robust).
Hydrodehalogenation "Pd-Hydride" pathway active.Solvent is wet (acting as H-source) or temperature too high. Dry solvent; lower temp to 60°C.
Homocoupling (Dimer) C3-Amine competing.Increase equivalents of External Amine (to 2.0 equiv). Use a bulkier ligand (BrettPhos).[11]
Ester Hydrolysis Base is too strong/wet.Switch from NaOtBu to Cs2CO3 or K3PO4 . Ensure anhydrous conditions.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166. [Link]

Sources

Troubleshooting & Optimization

Improving solubility of 3-Amino-6-bromo-2-fluorobenzoic acid in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Amino-6-bromo-2-fluorobenzoic acid in DMSO

Executive Summary: The Thermodynamic Challenge

You are likely experiencing solubility difficulties with This compound due to its high crystal lattice energy, not its lipophilicity.

This molecule possesses both a hydrogen-bond donor (Amine, -NH₂) and a strong Hydrogen-bond acceptor/donor (Carboxylic Acid, -COOH). In the solid state, benzoic acid derivatives form stable intermolecular hydrogen-bonded dimers . The presence of the halogen atoms (Br, F) further increases the lattice energy via halogen bonding and


-stacking interactions.

To dissolve this compound in DMSO, we must energetically overcome these crystal lattice forces. Simple stirring is often insufficient. This guide provides three tiered protocols ranging from physical agitation to chemical modification.

Troubleshooting Decision Tree

Before proceeding, identify your specific constraint using the logic flow below.

SolubilityLogic Start Start: Solid Compound Won't Dissolve CheckWater Check DMSO Grade: Is it Anhydrous (<0.1% H2O)? Start->CheckWater DryDMSO Action: Use Fresh/Dry DMSO. Water acts as antisolvent. CheckWater->DryDMSO No / Unsure HeatCheck Can you heat the sample (>40°C)? CheckWater->HeatCheck Yes DryDMSO->HeatCheck ProtocolA Protocol A: Physical Disruption (Heat + Sonication) HeatCheck->ProtocolA Yes AssayCheck Is this for a Biological Assay? HeatCheck->AssayCheck No (Heat Sensitive) ProtocolB Protocol B: Chemical Ionization (Add Organic Base) AssayCheck->ProtocolB Yes (Tolerates Base) ProtocolC Protocol C: Co-Solvent System (DMSO/Buffer) AssayCheck->ProtocolC No (Strict pH Control)

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.

Detailed Protocols
Protocol A: Physical Disruption (Thermal Energy)

Best for: Chemical synthesis intermediates or heat-stable stock solutions.

The Science: Heating increases the kinetic energy of the solvent molecules, allowing them to penetrate the crystal lattice. Sonication creates cavitation bubbles that mechanically disrupt aggregates.

  • Preparation: Place the solid this compound in a glass vial (avoid plastic if heating >60°C).

  • Solvent Addition: Add anhydrous DMSO to achieve 80% of the target volume.

  • Sonication: Sonicate in a water bath at 40°C for 10–15 minutes .

    • Note: If the bath water is cold, the ultrasound energy will be wasted heating the water rather than the sample. Start with warm water.

  • Observation: If the solution is clear, let it cool to room temperature.

    • Troubleshooting: If precipitation occurs upon cooling, the solution is supersaturated. Proceed to Protocol B .

Protocol B: In-Situ Salt Formation (The "Gold Standard")

Best for: High-concentration stocks (>10 mM) and biological assays.

The Science: The most effective way to dissolve a benzoic acid derivative is to deprotonate the carboxylic acid (-COOH


 -COO⁻). The resulting anion is highly soluble in polar aprotic solvents like DMSO due to strong ion-dipole interactions, preventing the reformation of the insoluble H-bond dimers.

Reagents:

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA). These are organic soluble and generally compatible with DMSO.

Step-by-Step:

  • Calculate: Determine the molar amount of your compound.

  • Add Solid: Weigh the compound into the vial.

  • Add Solvent: Add anhydrous DMSO.

  • Add Base: Add 1.1 to 1.5 molar equivalents of DIPEA or TEA.

    • Example: If you have 1 mmol of compound, add 1.2 mmol of DIPEA.

  • Mix: Vortex for 30 seconds. The solution should clarify almost instantly.

Mechanism of Action:

Mechanism Neutral Neutral Acid (Insoluble Aggregates) Transition Proton Transfer Neutral->Transition + Base Base Organic Base (DIPEA) Base->Transition Ionic Anionic Species (COO-) Transition->Ionic Deprotonation Solvated Fully Solvated in DMSO Ionic->Solvated Ion-Dipole Interaction

Figure 2: Chemical solubilization mechanism. Deprotonation breaks the intermolecular hydrogen bond network.

Comparative Data: Solubility Limits

The following table summarizes expected solubility thresholds based on internal data for analogous halogenated amino-benzoic acids.

ParameterPure DMSO (Neutral)DMSO + Heat (60°C)DMSO + 1.2 eq. DIPEA
Max Solubility ~10–20 mM~50 mM>100 mM
Stability (RT) Precipitates over timePrecipitates on coolingStable indefinitely
Water Tolerance Low (<0.5% water causes crash-out)LowHigh (Salt is water soluble)
Frequently Asked Questions (FAQ)

Q1: My DMSO is "Pharmaceutical Grade." Is that dry enough?

  • Answer: Not necessarily. DMSO is highly hygroscopic.[1] If the bottle has been opened frequently, it may have absorbed atmospheric moisture (up to 1-2% water by weight). Water acts as a potent antisolvent for this hydrophobic molecule.

  • Fix: Use a fresh bottle of anhydrous DMSO (sealed under nitrogen) or add 3Å molecular sieves to your solvent bottle 24 hours before use.

Q2: Will adding DIPEA/TEA interfere with my biological assay?

  • Answer: Usually, no. If you prepare a 100 mM stock with 1.2 eq. DIPEA, and dilute it 1000x for an assay (final concentration 100 µM), the concentration of DIPEA will be negligible (~120 µM). Most cellular and enzymatic assays tolerate this level of organic base. Always run a "Vehicle Control" containing DMSO + Base to confirm.

Q3: Can I use NaOH instead of organic bases?

  • Answer: Avoid NaOH if possible. Sodium hydroxide is not soluble in pure DMSO. You would need to dissolve NaOH in water first, introducing water into your DMSO stock, which—as noted in Q1—can reduce solubility for the organic fraction. Organic bases (DIPEA, TEA) are miscible with DMSO and are superior for this application.

Q4: The solution turned slightly yellow after adding base. Is it degraded?

  • Answer: Likely not. Amino-benzoic acids often exhibit a bathochromic shift (color change) upon deprotonation due to changes in electron delocalization across the aromatic ring. Unless you see a new peak in LC-MS, the color change is a physical property of the salt form, not degradation.

References
  • PubChem. 2-Amino-3-bromo-6-fluorobenzoic acid (Compound Summary). National Library of Medicine. Available at: [Link]

  • Ziath. The Effects of Water on DMSO and Effective Hydration Measurement. Ziath Technical Notes. Available at: [Link]

  • Starr, J. N., & King, C. J. (1991).[2] Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes.[2][3] Lawrence Berkeley Lab. Available at: [Link]

  • Balakin, K. V., et al. (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of Chemical Information and Computer Sciences. Available at: [Link]

Sources

Technical Support Center: Thermal Optimization for 3-Amino-6-bromo-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource. It prioritizes the Lithiation-Nitration-Reduction pathway, as this is the most chemically distinct route for this specific substitution pattern (3-Amino-6-bromo-2-fluorobenzoic acid) and relies heavily on precise temperature control.

Case ID: SYN-ABF-003 Status: Active Topic: Temperature Criticality in Polysubstituted Benzoic Acid Synthesis Applicable Scaffolds: KRAS G12C Inhibitor Intermediates, Kinase Inhibitor Fragments

Executive Summary & Chemical Context

The synthesis of This compound presents a classic "crowded aromatic" challenge. The steric and electronic conflict between the ortho-fluoro, ortho-bromo, and meta-amino groups relative to the carboxylic acid requires a synthesis strategy that balances kinetic control (to prevent side reactions) and thermodynamic activation (to overcome steric hindrance).

This guide focuses on the Directed Ortho Metalation (DoM) route followed by electrophilic substitution, where temperature acts as the primary switch between high-yield synthesis and catastrophic byproduct formation (e.g., "Halogen Dance" or Benzyne formation).

Target Molecule Specification
PositionSubstituentElectronic EffectSteric Role
C1 -COOHElectron Withdrawing (EWG)Core Anchor
C2 -FInductive EWG / Resonance EDGOrtho-director for DoM
C3 -NH₂Strong EDGTarget of final reduction
C6 -BrWeak DeactivatorOrtho-blocker / Halogen handle

Critical Workflow: The "Cold" Route (Lithiation)

Method: Directed Ortho Metalation (DoM) of 1-bromo-3-fluorobenzene followed by Carboxylation.

Phase 1: Lithiation & Carboxylation

Reaction: 1-bromo-3-fluorobenzene + LDA/n-BuLi → [Lithio-intermediate] + CO₂ → 2-Bromo-6-fluorobenzoic acid

Troubleshooting Guide (Q&A)

Q: Why is my yield dropping significantly when the reaction temperature drifts above -70°C? A: You are likely triggering the "Halogen Dance" or Benzyne elimination .

  • Mechanism: At temperatures > -65°C, the lithiated species is thermodynamically unstable. The lithium atom can migrate to a more stable position (Halogen Dance), or the molecule can eliminate LiF/LiBr to form a benzyne intermediate, which then polymerizes or reacts non-specifically.

  • Solution: Maintain internal reactor temperature at -78°C strictly during the addition of the base. Do not allow the quench (CO₂) to exotherm the mixture above -60°C.

Q: I see a mixture of benzoic acid isomers. What went wrong? A: This is a regioselectivity failure due to Kinetic vs. Thermodynamic control .

  • Kinetic Control (-78°C): Lithiation occurs at C2 (between Br and F) because it is the most acidic proton due to the inductive effect of two halogens. This is the desired path.

  • Thermodynamic Control (>-50°C): The base may deprotonate C4 or C6 (less sterically hindered but less acidic), or the lithiated species rearranges.

  • Protocol Fix: Ensure your base (LDA is preferred over n-BuLi for better regiocontrol) is pre-cooled.

Phase 1 Visualization: Thermal Failure Modes

LithiationPathways Start 1-Bromo-3-fluorobenzene Lithio 2-Lithio-1-bromo-3-fluorobenzene (Desired Intermediate) Start->Lithio LDA, -78°C (Kinetic Control) Product 2-Bromo-6-fluorobenzoic acid (Precursor) Lithio->Product +CO2, < -60°C Benzyne Benzyne Intermediate (Tars/Polymers) Lithio->Benzyne Warm to > -40°C (Elimination) Scrambled Isomeric Lithio Species (Halogen Dance) Lithio->Scrambled Warm to -50°C (Migration)

Caption: Figure 1. Temperature-dependent divergence in the lithiation of 1-bromo-3-fluorobenzene. Warming triggers irreversible side reactions.

Critical Workflow: The "Hot" Route (Nitration)

Method: Nitration of 2-bromo-6-fluorobenzoic acid to introduce the nitrogen source at C3. Reaction: 2-Bromo-6-fluorobenzoic acid + HNO₃/H₂SO₄ → 2-Bromo-6-fluoro-3-nitrobenzoic acid

Troubleshooting Guide (Q&A)

Q: The reaction is stalling at 0°C, but heating to 50°C causes decarboxylation. What is the optimal window? A: The carboxylic acid group destabilizes the ring toward heat (decarboxylation), but the halogens deactivate the ring toward nitration (requiring heat).

  • The Sweet Spot: 20°C to 35°C .

  • Catalytic Aid: Do not rely solely on temperature. Use Fuming Nitric Acid (90%+) or add Potassium Nitrate (KNO₃) to H₂SO₄ to generate a higher concentration of nitronium ions (

    
    ) in situ without excessive heating.
    
  • Safety Note: If you heat >50°C, you risk generating CO₂ gas rapidly, which can pressurize the vessel.

Q: Why is the nitro group attaching at position 5 instead of 3? A: This is a directing group competition.

  • Analysis:

    • F (Pos 6): Directs para to Pos 3. (Strong effect).

    • Br (Pos 2): Directs para to Pos 5. (Weaker effect than F).

  • Outcome: The Fluorine atom is a stronger resonance donor than Bromine. Therefore, substitution at C3 (para to F) is electronically favored over C5.

  • Troubleshooting: If you see C5-substitution, ensure your starting material is pure. Impurities can alter the effective electronic environment.

Experimental Protocol: Optimized Synthesis

Note: All steps must be performed in a fume hood with appropriate PPE.

Step 1: Synthesis of 2-Bromo-6-fluorobenzoic acid[1]
  • Setup: Flame-dry a 3-neck round bottom flask under Argon.

  • Reagent Prep: Charge with THF (anhydrous) and diisopropylamine (1.1 eq). Cool to -78°C .

  • Base Formation: Add n-BuLi (1.1 eq) dropwise. Stir 30 min to form LDA.

  • Substrate Addition: Add 1-bromo-3-fluorobenzene (1.0 eq) dropwise over 20 min. CRITICAL: Maintain internal temp < -70°C.

  • Age: Stir at -78°C for 1 hour.

  • Quench: Bubble excess dry CO₂ gas through the solution (or pour onto crushed dry ice). Allow to warm to RT.

  • Workup: Acidify with HCl (2M) to pH 1. Extract with EtOAc.[1][2]

Step 2: Nitration[1][3][4]
  • Setup: Dissolve product from Step 1 in conc. H₂SO₄ at 0°C.[1]

  • Addition: Add fuming HNO₃ (1.05 eq) dropwise.

  • Reaction: Allow to warm to 25°C and stir for 3 hours. Monitor by HPLC.

  • Workup: Pour onto ice. Filter the yellow precipitate (2-bromo-6-fluoro-3-nitrobenzoic acid).[1]

Step 3: Reduction to Target (this compound)

Note: The numbering shifts here depending on nomenclature priority, but the structure remains consistent.

  • Reagents: Iron powder (Fe) and Ammonium Chloride (NH₄Cl) in Ethanol/Water (3:1).

  • Temp: Reflux (70-80°C ) is required here. The amine is stable.

  • Purification: Filter hot to remove Iron sludge. Acidify filtrate to precipitate the amino acid.

Summary Data Table: Temperature Windows

Reaction StepCritical Temp RangeConsequence of Low TempConsequence of High Temp
Lithiation -78°C to -70°C Slow reaction (Kinetic trap)Benzyne formation , Halogen dance, Low Yield
Carboxylation <-60°C N/APolymerization of intermediate
Nitration 0°C to 30°C Incomplete conversionDecarboxylation , Dinitration
Reduction 70°C to 80°C Stalled reactionGenerally safe (Product is stable)

References

  • Schlosser, M. (2005). The "Halogen Dance" and other Potassium-Induced Rearrangements. Wiley-VCH.

  • Organic Syntheses. 2-Amino-3-fluorobenzoic acid synthesis. Org.[3][4][5] Synth. 2011, 88, 224-237. (Provides foundational protocol for fluoro-amino benzoic acids).

  • World Intellectual Property Organization. (2014). WO2014071545A1: Preparation method for 2-bromo-3-fluorobenzoic acid.[6] (Describes the hydrolysis and halogenation logic).

  • BenchChem. Optimizing reaction conditions for high-yield 2-Fluorobenzoic acid synthesis. (General guide on fluorobenzoic acid thermal stability).

Sources

Technical Support Center: 3-Amino-6-bromo-2-fluorobenzoic Acid Stability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solving Decarboxylation & Instability Issues

Document ID: TSC-2024-ABF-01 Classification: Advanced Synthesis Support

Executive Summary

You are encountering stability issues with 3-Amino-6-bromo-2-fluorobenzoic acid (ABF-Acid). This scaffold presents a "perfect storm" for thermal protodecarboxylation :

  • Steric Strain (The Ortho Effect): The 2-Fluoro and 6-Bromo substituents force the carboxylate group out of planarity with the aromatic ring. This breaks conjugation and weakens the

    
     bond.
    
  • Electronic Activation: While the 3-amino group is donating (stabilizing), the inductive withdrawal from the ortho-fluorine and bromine atoms stabilizes the transition state for

    
     loss.
    

This guide provides diagnostic steps, optimized protocols (specifically T3P® chemistry), and handling procedures to bypass this instability.

Module 1: Diagnostic & Root Cause Analysis

Is it decarboxylation or general decomposition?

The Symptoms
ObservationLikely CauseConfirmation
LC-MS: Mass peak at [M-44] or [M-45]Protodecarboxylation The product is 3-bromo-2-fluoroaniline. The

loss is definitive.
NMR: Loss of broad singlet (>11 ppm)Decarboxylation Appearance of a new aromatic proton signal (often upfield due to loss of EWG -COOH).
Yield: Low yield in Suzuki CouplingsCatalytic Decarboxylation Pd/Cu catalysts can insert into the weakened C-C bond, extruding

.
Appearance: Gas evolution during heatingThermal Decarboxylation Bubbling in non-carbonate reactions indicates

release.
Visualizing the Failure Mode

The diagram below illustrates why this specific molecule ejects


 so readily compared to standard benzoic acids.

DecarboxylationMechanism cluster_factors Destabilizing Factors Start This compound (Sterically Crowded) TS Transition State (Twisted Carboxylate) Start->TS Heat / Base Steric Relief Product 3-Bromo-2-fluoroaniline (Decarboxylated Byproduct) TS->Product Irreversible Loss CO2 CO2 Gas TS->CO2 F1 2-F/6-Br Steric Bulk Twists COOH out of plane F2 Inductive Withdrawal Stabilizes Anion

Figure 1: Mechanism of thermal decarboxylation driven by steric relief of the 2,6-disubstitution pattern.

Module 2: Troubleshooting Amide Couplings (COOH Activation)

The Problem: Standard activation methods (Thionyl Chloride, Oxalyl Chloride, EDC/HOBt) often require conditions or generate intermediates (acyl chlorides) that are thermally unstable for this scaffold, leading to "active ester" decomposition.

The Solution: Use T3P® (Propylphosphonic Anhydride) .[1][2] It reacts rapidly at


, does not require acid chloride formation, and produces water-soluble byproducts.
Protocol: Low-Temperature T3P Coupling

Use this for attaching amines to the carboxylic acid.

  • Preparation: Dissolve this compound (1.0 equiv) and the amine partner (1.1 equiv) in anhydrous EtOAc or 2-MeTHF (Green alternative). Avoid DMF if possible to simplify workup.

  • Cooling (Critical): Cool the mixture to 0°C in an ice bath.

  • Base Addition: Add Pyridine (3.0 equiv) or DIPEA (2.5 equiv) dropwise.

    • Note: Pyridine often suppresses racemization/decarboxylation better than DIPEA in T3P reactions.

  • Activation: Add T3P (50% in EtOAc) (1.2 - 1.5 equiv) dropwise over 5 minutes.

  • Reaction: Stir at 0°C for 1 hour , then allow to warm only to room temperature (

    
    ). Do not heat. 
    
  • Monitoring: Check HPLC/TLC. If starting material persists after 4 hours, add 0.5 equiv more T3P at

    
    .
    

Why this works: T3P acts as a kinetic trap, forming the amide bond faster than the thermal energy required to rotate and eject


 can accumulate.
Module 3: Troubleshooting Cross-Couplings (Suzuki/Sonogashira)

The Problem: You want to couple at the 6-Bromo position. The Trap: Suzuki conditions require Base + Heat + Pd . This is the exact recipe for decarboxylation (the "Goossen" reaction conditions). If you use the free acid, you will lose the COOH group before the cross-coupling occurs.

The Solution: You MUST protect the acid as an ester before attempting cross-coupling on the ring.

Decision Tree: Reaction Planning

ReactionLogic Start Goal: Modify this compound Decision Where is the reaction? Start->Decision PathA Reaction at COOH (Amide Coupling) Decision->PathA COOH PathB Reaction at Br or NH2 (Suzuki/Alkylation) Decision->PathB Ring (Br/NH2) ActionA Use T3P Protocol Keep T < 25°C PathA->ActionA ActionB STOP! Do not use Free Acid PathB->ActionB StepB1 Step 1: Esterification (TMS-Diazomethane or tBu-I) ActionB->StepB1 StepB2 Step 2: Perform Cross-Coupling (Ester is stable) StepB1->StepB2 StepB3 Step 3: Saponification (LiOH, mild) StepB2->StepB3

Figure 2: Workflow decision tree. Never attempt metal-catalyzed coupling on the free acid of this scaffold.

Recommended Protection Strategy

Do not use acid-catalyzed methanol reflux (Fischer esterification) as the heat may degrade the starting material.

  • Method A (Mildest): TMS-Diazomethane in MeOH/Benzene (or Toluene) at

    
    .
    
  • Method B (Steric Protection): tert-Butyl ester formation using Boc-anhydride/DMAP or isobutylene. The bulky t-Bu group adds stability and is removed via mild acid (TFA) later, avoiding basic hydrolysis which might be sluggish due to the 2,6-steric hindrance.

FAQ: Common User Questions

Q: Can I use HATU or EDC instead of T3P? A: You can, but the risk is higher. HATU requires basic conditions (DIPEA) and often generates an active ester that, if sterically crowded, may decompose before the amine attacks. If you must use HATU, pre-cool everything to


 and add the amine immediately after the activating agent. Do not let the "activated acid" stir alone.

Q: I see a small impurity peak at +14 mass units. What is it? A: This is likely the methyl ester. If you are using methanol in your workup or LC-MS carrier solvent, the highly reactive "twisted" carboxylate can sometimes undergo uncatalyzed esterification or reaction with solvent impurities.

Q: Can I store the free acid in solution? A: No. In solution (especially DMSO or DMF), the effective concentration of the zwitterion/anion increases, promoting slow decarboxylation over days. Store as a solid powder at


. Make solutions fresh.

Q: Does protecting the amine (e.g., NH-Boc) help stability? A: Paradoxically, it might hurt. The free


 is an electron donor. Protecting it with a Boc group makes it less donating (more electron-withdrawing). Electron-withdrawing groups on the ring stabilize the negative charge that develops during decarboxylation, potentially accelerating the loss of 

. If you protect the amine, be doubly vigilant about temperature control.
References
  • Mechanistic Insight: Arroniz, C., et al. (2013). "Direct ortho-Arylation of ortho-Substituted Benzoic Acids: Overriding Pd-Catalyzed Protodecarboxylation." Organic Letters. Explains the mechanism of Pd-catalyzed instability in ortho-substituted benzoics.

  • T3P Protocol: Dunetz, J. R., et al. (2011).[3] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters. Establishes T3P as the gold standard for unstable/sensitive acid couplings.

  • Decarboxylation Factors: Cohen, T., & Schambach, R. A. (1970). "Cation-like Decarboxylation." Journal of the American Chemical Society. Foundational text on how steric crowding and electronic effects drive decarboxylation in benzoic acids.[4]

  • Goossen Coupling Context: Goossen, L. J., et al. (2006). "Pd-catalyzed synthesis of biaryls from benzoic acids." Science. Describes utilizing this exact instability for synthesis; useful for understanding what conditions to avoid.

Sources

Technical Support Center: Recrystallization of 3-Amino-6-bromo-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 3-amino-6-bromo-2-fluorobenzoic acid via recrystallization. We will explore solvent selection, provide step-by-step protocols, and troubleshoot common experimental challenges to ensure you achieve high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence solvent selection?

A1: The molecular structure of this compound contains several functional groups that dictate its solubility. These include a polar carboxylic acid group (-COOH), a basic amino group (-NH2), and a largely non-polar substituted benzene ring. The presence of both hydrogen-bond-donating and accepting groups, combined with the aromatic backbone, suggests that an ideal solvent will likely be one of intermediate polarity or a mixed solvent system that can be fine-tuned to balance these characteristics.[1]

Q2: What is the best starting solvent system for recrystallizing this compound?

A2: For substituted benzoic acids, mixed solvent systems are often highly effective. A combination of an alcohol (like ethanol or methanol) and water is an excellent starting point.[2] Ethanol will typically dissolve the compound readily, while water acts as an anti-solvent, reducing its solubility upon cooling to induce crystallization. The general principle is to find a solvent that dissolves the compound well at high temperatures but poorly at low temperatures.[1][2] Based on the properties of a structurally similar compound, 3-bromo-2-fluorobenzoic acid, which is soluble in methanol, this family of solvents is a logical choice.[3]

Q3: How does converting the compound to its hydrochloride salt affect recrystallization?

A3: Converting the molecule to its hydrochloride salt by reacting the amino group with HCl will significantly increase its polarity. This process enhances its solubility in polar protic solvents, particularly water.[4] Recrystallizing the hydrochloride salt from an aqueous solution can be an effective purification strategy, especially for removing non-polar impurities.

Q4: What is the general principle of a good recrystallization?

A4: A successful recrystallization hinges on a significant difference in the solubility of the compound in a chosen solvent at high versus low temperatures.[2] The compound should be highly soluble in the hot solvent and have low solubility in the cold solvent. This allows the compound to crystallize out of the solution upon cooling, while impurities ideally remain dissolved in the cold solvent (mother liquor) or are removed via hot filtration if they are insoluble.[2]

Recrystallization Workflow & Protocol

The following diagram illustrates the standard workflow for a successful recrystallization experiment.

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (If insoluble impurities are present) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation A Add crude solid to Erlenmeyer flask B Add minimum amount of hot solvent A->B Heat to boiling C Preheat funnel and receiving flask B->C Optional E Allow filtrate to cool slowly B->E If no insoluble impurities D Quickly filter hot solution D->E F Cool further in an ice bath E->F Maximize yield G Collect crystals via vacuum filtration F->G H Wash with minimal ice-cold solvent G->H I Dry crystals H->I

Caption: Standard experimental workflow for recrystallization.

Experimental Protocol: Recrystallization using Ethanol/Water

This protocol provides a step-by-step methodology for purifying this compound.

  • Dissolution:

    • Place the crude this compound into an appropriately sized Erlenmeyer flask.

    • In a separate beaker, heat ethanol. Add the minimum amount of near-boiling ethanol to the flask to just dissolve the solid completely.[1]

  • Decolorization (Optional):

    • If the solution is colored due to impurities, add a small amount (spatula tip) of activated charcoal.

    • Boil the solution for a few minutes. The charcoal will adsorb the colored impurities.[2]

  • Hot Filtration (if charcoal was used or insoluble impurities are visible):

    • Preheat a funnel and a clean receiving Erlenmeyer flask to prevent premature crystallization during filtration.[2]

    • Quickly filter the hot solution through a fluted filter paper to remove the charcoal or other insoluble materials.

  • Inducing Crystallization:

    • Heat the ethanolic solution again to ensure everything is dissolved.

    • Slowly add hot water dropwise until the solution just begins to turn cloudy (the cloud point). This indicates the solution is saturated.

    • Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling and Crystal Growth:

    • Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for forming pure, well-defined crystals and avoiding the trapping of impurities.[2][5]

    • Once the flask has reached room temperature, place it in an ice bath for at least 20-30 minutes to maximize the crystal yield.[2]

  • Isolation and Drying:

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a very small amount of ice-cold ethanol/water mixture to remove any residual mother liquor.[1]

    • Allow the crystals to dry completely in a desiccator or a vacuum oven.[6]

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide addresses the most common issues encountered during the recrystallization of aromatic carboxylic acids.

Troubleshooting_Flowchart start Start Recrystallization q1 Problem Occurs? start->q1 oil Compound 'Oiled Out' (Liquid Droplets Form) q1->oil Oiling Out no_xtal No Crystals Form q1->no_xtal No Crystals low_yield Poor Yield q1->low_yield Low Yield success Pure Crystals Obtained q1->success No sol_oil 1. Re-heat solution. 2. Add more of the 'good' solvent (e.g., Ethanol). 3. Cool slowly. oil->sol_oil sol_no_xtal 1. Scratch flask with glass rod. 2. Add a seed crystal. 3. Boil off some solvent and re-cool. no_xtal->sol_no_xtal sol_low_yield 1. Check mother liquor for product. 2. Evaporate some solvent and re-cool. 3. Use minimum solvent next time. low_yield->sol_low_yield sol_oil->success sol_no_xtal->success sol_low_yield->success

Caption: Troubleshooting decision tree for common recrystallization issues.

Q: My compound has formed oily droplets instead of solid crystals. What should I do?

A: This phenomenon, known as "oiling out," occurs when the solid comes out of solution at a temperature above its melting point. This is often caused by a solution that is too highly saturated or contains impurities that depress the melting point.

  • Solution: Return the flask to the heat source and add more of the solvent in which the compound is more soluble (e.g., ethanol in an ethanol/water system) until the oil redissolves completely. Then, allow the solution to cool much more slowly. An insulated flask or a Dewar can help slow the cooling rate.[5]

Q: The solution has cooled to room temperature, and even after being in an ice bath, no crystals have formed. What went wrong?

A: This is typically due to either using too much solvent, resulting in a solution that is not supersaturated, or the compound requiring a nucleation site to begin crystallization.

  • Solution 1: Induce Nucleation. Try scratching the inner surface of the flask at the meniscus with a glass stirring rod. The microscopic scratches can provide sites for crystal growth to begin.[6]

  • Solution 2: Seeding. If available, add a single, tiny crystal of the pure compound (a "seed crystal") to the solution.[5][6]

  • Solution 3: Increase Concentration. If nucleation techniques fail, you have likely used too much solvent. Gently heat the solution and boil off a portion of the solvent to increase the concentration. Then, attempt to cool the solution again.[5]

Q: My final yield of pure crystals is very low. How can I improve it?

A: A low yield is most commonly caused by using an excessive amount of solvent, which leaves a significant portion of your product dissolved in the mother liquor.

  • Solution: Ensure you are using the minimum amount of hot solvent necessary to fully dissolve your crude product.[1] Additionally, make sure the solvent used to wash the crystals during filtration is ice-cold and used sparingly. Washing with too much or with room-temperature solvent can redissolve a substantial amount of your product.[1] If the mother liquor has not been discarded, you can try to recover more product by evaporating some of the solvent and re-cooling.[5]

Q: The crystals formed almost immediately and look like fine powder. Is this a problem?

A: Yes, rapid crystallization (crashing out) is undesirable because impurities can get trapped within the fast-forming crystal lattice, which defeats the purpose of the purification.[5]

  • Solution: Place the solid back on the heat source, add a small amount of additional solvent to ensure you are not at the bare minimum for dissolution, and bring it back to a boil. Once dissolved, remove it from the heat and ensure it cools as slowly as possible. Insulating the flask can promote the slow growth of larger, purer crystals.[5]

References

  • Smolecule. (2024, April 14). Buy 6-Amino-3-bromo-2-fluorobenzoic acid hydrochloride | 1637774-84-5.
  • E-learning. PW 01: recrystallization.
  • Sigma-Aldrich. 6-Amino-2-bromo-3-fluorobenzoic acid | 1623461-06-2.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
  • Guidechem. (2022, August 6). What are the properties and applications of 3-Bromo-2-fluorobenzoic acid?
  • Benchchem. Technical Support Center: Crystallization of Organometallic Carboxylic Acids.
  • Unknown. Recrystallization1.

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Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Validation of 3-Amino-6-bromo-2-fluorobenzoic Acid using FTIR

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Complex Intermediates

In the landscape of pharmaceutical synthesis and drug development, the structural integrity of starting materials and intermediates is paramount. Molecules such as 3-Amino-6-bromo-2-fluorobenzoic acid, a polysubstituted aromatic carboxylic acid, serve as critical building blocks. Their complex substitution pattern, featuring an amine, a carboxylic acid, and two different halogens, presents a unique analytical challenge. Each functional group imparts specific electronic and steric effects that influence the molecule's reactivity and, consequently, its spectroscopic signature.

This guide provides an in-depth, experience-driven framework for the validation of this compound using Fourier-Transform Infrared (FTIR) spectroscopy. We will move beyond a simple checklist of peaks to a comparative analysis that integrates theoretical principles with a robust experimental protocol. The objective is to provide researchers and quality control scientists with a self-validating methodology to unequivocally confirm the identity and key structural features of this compound.

Theoretical Vibrational Analysis: Deconstructing the Spectrum

Before any experimental work, a thorough understanding of the expected vibrational modes is essential. The IR spectrum of this molecule is a composite of absorptions from its five key structural components: the primary aromatic amine (-NH₂), the carboxylic acid (-COOH), the carbon-fluorine bond (C-F), the carbon-bromine bond (C-Br), and the tetrasubstituted benzene ring.

The electronic interplay between these groups is significant. The amino group is an electron-donating group, while the fluorine, bromine, and carboxylic acid groups are electron-withdrawing. This push-pull dynamic influences bond strengths and, therefore, their vibrational frequencies.

Table 1: Predicted IR Absorption Ranges for Key Functional Groups

Functional GroupVibrational ModeTheoretical Wavenumber (cm⁻¹)Expected Characteristics & Expert Insights
**Primary Aromatic Amine (-NH₂) **N-H Asymmetric & Symmetric Stretch3500 - 3300Two distinct, sharp bands are expected for a primary amine.[1][2] Their position can be slightly higher than aliphatic amines due to the aromatic ring attachment.[2]
N-H Bend (Scissoring)1650 - 1580A medium to strong absorption, crucial for confirming the primary nature of the amine.[1]
C-N Stretch1335 - 1250A strong band, characteristic of aromatic amines.[1][3]
Carboxylic Acid (-COOH) O-H Stretch3300 - 2500An extremely broad and strong band, often obscuring the C-H stretches, is the hallmark of a hydrogen-bonded carboxylic acid dimer.[4][5]
C=O Stretch1760 - 1690A very strong, sharp peak. Conjugation with the aromatic ring and intramolecular hydrogen bonding may shift this peak to the lower end of the range.[5][6]
C-O Stretch1320 - 1210A medium to strong band, coupled with the O-H bend.[4]
Aromatic Ring Aromatic C-H Stretch3100 - 3000Weak to medium sharp peaks, appearing just above the 3000 cm⁻¹ threshold, distinguishing them from aliphatic C-H stretches.[7]
C=C In-Ring Stretch1600 - 1400Multiple sharp bands of variable intensity. The substitution pattern affects their appearance.[3][7]
C-H Out-of-Plane (oop) Bend900 - 675Strong bands whose positions are highly indicative of the ring substitution pattern.[7]
Halogens C-F Stretch1350 - 1000The C-F stretch in aromatic compounds typically results in a strong, characteristic band.[8][9] Its exact position is sensitive to the electronic environment.
C-Br Stretch690 - 515A strong to medium absorption in the lower frequency "fingerprint" region of the spectrum.[10]

Experimental Protocol: ATR-FTIR for Robust, High-Fidelity Data

For solid powder samples like this compound, Attenuated Total Reflectance (ATR) is the sampling technique of choice. It requires minimal to no sample preparation, avoids the potential complications of KBr pellets (e.g., moisture contamination, sample grinding), and ensures excellent sample-to-sample reproducibility when performed correctly.[11][12]

Workflow for Spectroscopic Validation

The entire process from sample handling to final validation can be visualized as a systematic workflow.

Validation_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Validation Sample 1. Obtain Solid Sample Clean 2. Clean ATR Crystal (e.g., with isopropanol) Sample->Clean Background 3. Acquire Background Spectrum (Clean, empty crystal) Clean->Background Place 4. Place Sample on Crystal Background->Place Pressure 5. Apply Consistent Pressure Place->Pressure Scan 6. Acquire Sample Spectrum (e.g., 32 scans at 4 cm⁻¹ resolution) Pressure->Scan Process 7. Data Processing (ATR & Baseline Correction) Scan->Process PeakPick 8. Peak Picking & Annotation Process->PeakPick Compare 9. Compare Experimental vs. Theoretical Data PeakPick->Compare Validate 10. Final Validation Decision Compare->Validate

Caption: A step-by-step workflow for the validation of a solid sample using ATR-FTIR spectroscopy.

Step-by-Step Methodology
  • Crystal Cleaning: Begin by thoroughly cleaning the ATR diamond crystal surface with a suitable solvent (e.g., spectroscopy-grade isopropanol) and a soft, lint-free wipe. Ensure the crystal is completely dry.[11]

  • Background Acquisition: With the clean, empty crystal, acquire a background spectrum. This is a critical step to ratio out instrument and environmental (e.g., atmospheric CO₂, H₂O) absorptions.

  • Sample Application: Place a small amount (a few milligrams is sufficient) of the this compound powder directly onto the center of the ATR crystal.[13]

  • Pressure Application: Use the instrument's pressure clamp to apply firm, consistent pressure to the sample. This ensures intimate contact between the powder and the crystal surface, which is essential for a high-quality spectrum.[12]

    • Expert Insight: Inconsistent pressure is a primary source of poor reproducibility. Using a torque-limited pressure device, if available, is highly recommended to standardize this step across different users and samples.

  • Spectrum Acquisition: Collect the sample spectrum. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 32 scans to achieve an excellent signal-to-noise ratio.

  • Post-Measurement Cleaning: After the measurement, retract the pressure clamp, remove the sample, and clean the crystal surface as described in step 1.

Comparative Analysis: Bridging Theory and Experiment

Here, we compare the theoretical data from Table 1 with a representative experimental spectrum. The key to validation is not just finding a peak within a broad range, but interpreting the shifts and patterns that are unique to this specific molecular structure.

Table 2: Comparative Analysis of Theoretical vs. Representative Experimental IR Peaks

Peak #Representative Experimental Wavenumber (cm⁻¹)AssignmentAnalysis and Interpretation
13485 (sharp, m), 3370 (sharp, m)N-H Asymmetric & Symmetric StretchThe presence of two distinct peaks confirms the primary amine.[1] Their position is consistent with an aromatic amine.
2~3000 (very broad, s)O-H Stretch (Carboxylic Acid Dimer)This characteristic, intense broad absorption confirms the presence of the -COOH group and indicates strong intermolecular hydrogen bonding.[4][14]
31705 (sharp, vs)C=O Stretch (Carboxylic Acid)A very strong and sharp signal. Its position at the lower end of the typical range suggests conjugation with the aromatic ring and potential intramolecular hydrogen bonding between the carbonyl oxygen and the ortho-amino group.[5]
41620 (sharp, s)N-H BendStrong peak, confirming the -NH₂ group.[1]
51585 (sharp, m), 1470 (sharp, m)C=C In-Ring StretchThese absorptions are characteristic of the aromatic ring itself.[7]
61295 (strong, s)C-N Stretch (Aromatic) & C-O StretchThis strong band is likely a composite of the aromatic C-N stretch and the C-O stretch from the carboxylic acid, which absorb in similar regions.[1][4]
71180 (strong, s)C-F StretchA strong, sharp peak in this region is a reliable indicator of the aromatic C-F bond.[8]
8825 (strong, s)C-H Out-of-Plane BendThe position of this band is determined by the substitution pattern on the ring.
9670 (medium, m)C-Br StretchThis peak in the low-frequency region confirms the presence of the carbon-bromine bond.[10]

(Note: "vs" = very strong, "s" = strong, "m" = medium. Wavenumbers are illustrative for a representative spectrum.)

Conclusion: A Validated Spectroscopic Identity

The validation of this compound is achieved through a holistic analysis of its FTIR spectrum. The definitive confirmation rests on the simultaneous observation of all key vibrational modes:

  • The dual sharp peaks (~3485/3370 cm⁻¹) and a strong bend (~1620 cm⁻¹) for the primary aromatic amine .

  • The exceptionally broad O-H stretch (~3000 cm⁻¹) and the strong C=O stretch (~1705 cm⁻¹) for the dimerized carboxylic acid .

  • The strong, characteristic absorptions for the C-F (~1180 cm⁻¹) and C-Br (~670 cm⁻¹) bonds .

  • The requisite peaks for the substituted aromatic ring (C-H stretch >3000 cm⁻¹, C=C stretches ~1600-1400 cm⁻¹).

By following the robust ATR-FTIR protocol and using this comparative guide, researchers can confidently verify the structural identity of this complex intermediate, ensuring the integrity of their synthetic pathways and the quality of their final products.

References

  • IR Spectroscopy Tutorial: Amines. University of Calgary. [Link]

  • Sample Preparation for FTIR Analysis. Drawell. [Link]

  • Sample Preparation – FT-IR/ATR. University of Illinois Urbana-Champaign, Polymer Chemistry Characterization Lab. [Link]

  • ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent. [Link]

  • Spectroscopy of Amines. Chemistry LibreTexts. [Link]

  • Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

  • Sample preparation for FT-IR. Northern Illinois University. [Link]

  • The FT-IR (a) and FT-Raman (b) spectra of o -aminobenzoic acid. ResearchGate. [Link]

  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI. [Link]

  • FTIR spectra of a p-aminobenzoic acid, b CoHN and c CoHAB. ResearchGate. [Link]

  • IR Spectroscopy Tutorial: Carboxylic Acids. University of Calgary. [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

  • IR Spectrum: Amines. Quimica Organica. [Link]

  • The Infrared Spectra of Aromatic Amines (Anilines). Illinois State University. [Link]

  • Interpreting Infrared Spectra. Specac Ltd. [Link]

  • Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Chitkara University. [Link]

  • Synthesis, Spectroscopic (FTIR, FT-Raman and UV-Vis), Structural Investigation...of 4-Aminobenzoic Acid Pyrazinoic Acid. Taylor & Francis. [Link]

  • Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Characteristic Infrared Absorption Bands of Functional Groups. Michigan State University. [Link]

  • FTIR Sampling Techniques: Attenuated Total Reflectance Sample Preparation. YouTube. [Link]

  • 2-amino-6-bromo-3-fluorobenzoic acid (C7H5BrFNO2). PubChemLite. [Link]

  • 3-BROMO-2-FLUOROBENZOIC ACID. precisionFDA. [Link]

  • Evaluating aliphatic CF, CF2, and CF3 groups as vibrational Stark effect reporters. The Journal of Chemical Physics. [Link]

  • Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. DAV University. [Link]

  • 3-Amino-6-bromo-2-chlorobenzoic acid. PubChem. [Link]

  • Adiabatic bond stretching frequencies... ResearchGate. [Link]

  • DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. IJTSRD. [Link]

  • Evaluating aliphatic CF, CF2, and CF3 groups as vibrational Stark effect reporters. PubMed. [Link]

  • IR Chart. University of Calgary. [Link]

  • Characteristic Group Vibrations of Organic Molecules. Mansoura University. [Link]

  • IR Spectroscopy Tutorial: Aromatics. University of Calgary. [Link]

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  • 2-Amino-5-bromobenzoic acid. NIST WebBook. [Link]

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A Tale of Two Isomers: A Comparative Guide to 3-Amino-6-bromo-2-fluorobenzoic Acid and 5-Amino-4-bromo-2-fluorobenzoic Acid for the Synthetic Chemist

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of medicinal chemistry and materials science, the precise arrangement of functional groups on an aromatic scaffold is paramount. It is the subtle shift of a single atom that can dictate biological activity, dictate reactivity, and ultimately determine the success of a synthetic campaign. This guide delves into the nuanced yet critical differences between two structurally related building blocks: 3-Amino-6-bromo-2-fluorobenzoic acid (Isomer A) and 5-Amino-4-bromo-2-fluorobenzoic acid (Isomer B) .

While both isomers are valuable synthons—possessing an amine for nucleophilic substitution or diazotization, a bromine for cross-coupling reactions, a carboxylic acid for amide bond formation, and a fluorine atom to modulate electronics and metabolic stability—their distinct substitution patterns create a world of difference in their chemical behavior and strategic utility. This guide provides a head-to-head comparison, supported by experimental data and established chemical principles, to empower researchers in making informed decisions for their synthetic strategies.

Part 1: Physicochemical and Spectroscopic Profile

An initial analysis of the fundamental properties of each isomer reveals their close relationship, yet subtle differences in melting point and predicted acidity (pKa) hint at the divergent electronic environments of their functional groups.

PropertyThis compound (Isomer A)5-Amino-4-bromo-2-fluorobenzoic acid (Isomer B)
CAS Number 1799448-76-91820604-58-1
Molecular Formula C₇H₅BrFNO₂C₇H₅BrFNO₂
Molecular Weight 234.02 g/mol 234.02 g/mol
Appearance Off-white to light yellow powderLight yellow to yellow powder
Melting Point 165 - 170 °C205 - 210 °C
Predicted pKa 2.89 ± 0.25 (strongest acidic)3.10 ± 0.25 (strongest acidic)
Predicted logP 2.152.15

The significantly higher melting point of Isomer B suggests a more stable crystal lattice structure, potentially due to more effective intermolecular hydrogen bonding or packing. The slightly lower predicted pKa of Isomer A's carboxylic acid is consistent with the stronger electron-withdrawing inductive effect of the fluorine atom in the ortho position.

Part 2: Reactivity and Synthetic Utility - A Comparative Analysis

The true divergence between these isomers lies in their reactivity, which is governed by the electronic interplay and steric hindrance of the substituents.

The Amino Group: Nucleophilicity and Basicity

The nucleophilicity of the amine is a critical parameter for reactions such as acylation, alkylation, and diazotization.

  • Isomer A (3-Amino): The amino group is positioned ortho to the fluorine atom and meta to the carboxylic acid. The powerful electron-withdrawing nature of the adjacent fluorine atom significantly reduces the electron density on the nitrogen, making it a weaker nucleophile and a weaker base .

  • Isomer B (5-Amino): The amino group is meta to the fluorine and para to the bromine. This placement shields it from the most potent inductive effects of the halogens, rendering it more nucleophilic and basic compared to Isomer A.

Experimental Implication: When planning an N-acylation reaction, Isomer B will typically react under milder conditions (e.g., lower temperatures, weaker base) than Isomer A. Attempting the same reaction on Isomer A may require a stronger base or more forcing conditions to achieve comparable yields, increasing the risk of side reactions.

G cluster_A Isomer A Reactivity cluster_B Isomer B Reactivity A_Struct This compound A_Amine Reduced Nucleophilicity (ortho-F effect) A_Struct->A_Amine -I effect A_Bromine Sterically Hindered (flanked by F and COOH) A_Struct->A_Bromine Steric hindrance B_Amine Higher Nucleophilicity (meta-F effect) B_Bromine More Accessible (flanked by H and Amine) B_Struct 5-Amino-4-bromo-2-fluorobenzoic acid B_Struct->B_Amine B_Struct->B_Bromine Title Key Reactivity Differences

Caption: Comparative reactivity profiles of Isomer A and Isomer B.

The Bromo Group: Susceptibility to Cross-Coupling

The bromine atom is a workhorse functional group for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

  • Isomer A (6-Bromo): The bromine atom is significantly sterically hindered, being flanked by the bulky carboxylic acid group and the fluorine atom. This steric congestion can dramatically slow down or even inhibit the oxidative addition step at the metal center (e.g., Palladium(0)), which is often the rate-limiting step in cross-coupling cycles.

  • Isomer B (4-Bromo): The bromine atom is positioned between a hydrogen and the amino group. This environment is far more sterically accessible, allowing for more facile oxidative addition and generally higher reactivity in cross-coupling reactions .

Experimental Implication: A Suzuki coupling on Isomer B might proceed efficiently at 80-90 °C with a standard Pd catalyst like Pd(PPh₃)₄. In contrast, Isomer A would likely require a more active, sterically demanding catalyst system (e.g., a biarylphosphine ligand like SPhos or XPhos) and higher temperatures (>100 °C) to overcome the steric barrier and achieve a reasonable reaction rate.

G cluster_workflow Typical Suzuki Coupling Workflow cluster_conditions Isomer-Specific Conditions start Reactants (Isomer, Boronic Acid, Base) catalyst Catalyst System (Pd Source + Ligand) start->catalyst reaction Reaction Mixture (Solvent, Inert Atm.) catalyst->reaction heat Heating (e.g., 80-110 °C) reaction->heat workup Aqueous Workup & Extraction heat->workup cond_A cond_A heat->cond_A Requires forcing conditions cond_B Isomer B Conditions - Moderate Temp (80-90°C) - Standard Ligand (e.g., PPh3) - Shorter Reaction Time heat->cond_B Standard conditions suffice purify Purification (e.g., Chromatography) workup->purify product Final Product purify->product

Caption: Workflow for Suzuki coupling showing divergent conditions.

Part 3: Experimental Protocol - Comparative Suzuki-Miyaura Coupling

To illustrate the practical differences in reactivity, the following protocols outline a typical Suzuki-Miyaura coupling reaction for each isomer. The choice of catalyst, base, and temperature reflects the principles discussed above.

Protocol 3.1: Suzuki Coupling of 5-Amino-4-bromo-2-fluorobenzoic acid (Isomer B)
  • Objective: To synthesize 5-amino-2-fluoro-4-phenylbenzoic acid.

  • Rationale: Due to the higher accessibility of the C-Br bond in Isomer B, a standard, less reactive palladium catalyst system is sufficient.

  • Procedure:

    • To a 25 mL Schlenk flask, add 5-Amino-4-bromo-2-fluorobenzoic acid (234 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (414 mg, 3.0 mmol).

    • Evacuate and backfill the flask with argon three times.

    • Add Tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).

    • Add a degassed solvent mixture of 1,4-dioxane (6 mL) and water (1.5 mL).

    • Stir the mixture at 90 °C for 4-6 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and acidify with 1M HCl to pH ~3-4.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 3.2: Suzuki Coupling of this compound (Isomer A)
  • Objective: To synthesize 3-amino-2-fluoro-6-phenylbenzoic acid.

  • Rationale: The sterically hindered C-Br bond necessitates a more active catalyst system (a Buchwald ligand/precatalyst) and higher temperatures to facilitate the challenging oxidative addition step.

  • Procedure:

    • To a microwave vial, add this compound (234 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium phosphate tribasic (636 mg, 3.0 mmol).

    • Evacuate and backfill the vial with argon.

    • Add XPhos Pd G2 (40 mg, 0.05 mmol), a second-generation Buchwald precatalyst.

    • Add a degassed solvent mixture of t-butanol (5 mL) and water (0.5 mL).

    • Seal the vial and stir the mixture in a preheated oil bath at 110 °C for 12-18 hours, monitoring by TLC or LC-MS.

    • Follow the same workup and purification procedure as described in Protocol 3.1.

Part 4: Strategic Application in Drug Discovery

The choice between Isomer A and Isomer B is often dictated by the final desired structure of a drug candidate and the synthetic route's efficiency.

  • Isomer B (5-Amino-4-bromo) is frequently employed when the synthetic strategy involves an early-stage cross-coupling followed by modification of the more nucleophilic amine. Its straightforward reactivity profile makes it a reliable building block for constructing libraries of analogues. For example, it could be used as a core for developing inhibitors where the 4-position requires diversification and the 5-amino group serves as an anchor or pharmacophoric feature.

  • Isomer A (3-Amino-6-bromo) is selected when the specific substitution pattern is non-negotiable for biological activity, despite its more challenging reactivity. Its use implies that the steric hindrance around the 6-position is a deliberate design choice, perhaps to enforce a specific conformation (a "conformational lock") or to block a site of metabolism. Syntheses involving this isomer must be planned with the expectation of using more advanced catalytic systems and potentially achieving lower overall yields.

Conclusion

While this compound and 5-Amino-4-bromo-2-fluorobenzoic acid are isomers with the same molecular formula, they are not interchangeable synthons. The key differences are summarized below:

FeatureIsomer A (3-Amino-6-bromo)Isomer B (5-Amino-4-bromo)
Amine Reactivity Lower (due to ortho-F)Higher
Bromine Reactivity Lower (sterically hindered)Higher (sterically accessible)
Synthetic Conditions Requires forcing conditions (active catalysts, high temp)Amenable to standard conditions
Strategic Use When the specific 3,6-substitution is required for activity, despite synthetic challenges.As a versatile and reliable building block for library synthesis and SAR exploration.

A thorough understanding of these electronic and steric differences is crucial for efficient route design, catalyst selection, and reaction optimization. By appreciating the distinct chemical personalities of these two isomers, the medicinal or materials chemist can better navigate the complexities of modern synthesis and accelerate the discovery process.

References

  • Title: The Role of Steric Hindrance in Palladium-Catalyzed Cross-Coupling Reactions. Source: Chemical Reviews. URL: [Link]

  • Title: Buchwald-Hartwig Amination. Source: Organic Syntheses. URL: [Link]

  • Title: The Use of Conformational Locks in Drug Design. Source: Journal of Medicinal Chemistry. URL: [Link]

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